molecular formula C8H16O2 B14463292 Propan-2-yl (2S)-2-methylbutanoate CAS No. 72487-17-3

Propan-2-yl (2S)-2-methylbutanoate

Cat. No.: B14463292
CAS No.: 72487-17-3
M. Wt: 144.21 g/mol
InChI Key: DIRDKDDFAMNBNY-ZETCQYMHSA-N
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Description

Propan-2-yl (2S)-2-methylbutanoate is an organic compound that belongs to the ester class of chemicals. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a propan-2-yl group attached to a (2S)-2-methylbutanoate moiety. The compound’s stereochemistry is significant as it influences its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2S)-2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol (isopropanol) and acid ((2S)-2-methylbutanoic acid).

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Isopropanol and (2S)-2-methylbutanoic acid.

    Reduction: Isopropanol and (2S)-2-methylbutanol.

    Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Propan-2-yl (2S)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a flavoring agent in food science.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Propan-2-yl (2S)-2-methylbutanoate primarily involves its interaction with enzymes and other biological molecules. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with these enzymes .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-2-aminopropanoate: Similar in structure but contains an amino group instead of a carboxyl group.

    Propan-2-yl (2S,3S)-2-amino-3-methylpentanoate: Contains an additional methyl group and an amino group.

Uniqueness

Propan-2-yl (2S)-2-methylbutanoate is unique due to its specific ester structure and stereochemistry, which influence its reactivity and interactions with other molecules. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

72487-17-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

propan-2-yl (2S)-2-methylbutanoate

InChI

InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1

InChI Key

DIRDKDDFAMNBNY-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)C(=O)OC(C)C

Canonical SMILES

CCC(C)C(=O)OC(C)C

Origin of Product

United States

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